molecular formula C17H16N2S2 B095770 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- CAS No. 16116-40-8

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-

Cat. No. B095770
CAS RN: 16116-40-8
M. Wt: 312.5 g/mol
InChI Key: OFTKLXJEDKESFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- (IDDP) is a sulfur-containing organic compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- is not fully understood, but it is believed to involve the formation of reactive sulfur species that can interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to the inhibition of microbial growth and the induction of cell death.

Biochemical And Physiological Effects

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been found to have significant biochemical and physiological effects, including the inhibition of microbial growth, the induction of oxidative stress, and the modulation of immune responses. These effects have been observed in various experimental models, including cell cultures and animal studies.

Advantages And Limitations For Lab Experiments

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-, including the development of new drugs based on its antimicrobial properties, the optimization of its synthesis method, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- and its potential toxicity in vivo.
Conclusion
In conclusion, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- is a sulfur-containing organic compound that has been studied for its potential applications in various fields. It can be synthesized using different methods and has been found to have significant biochemical and physiological effects. Future studies are needed to fully understand the mechanism of action of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- and its potential applications in medicine, agriculture, and materials science.

Synthesis Methods

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- can be synthesized using different methods, including the reaction of 1,3-dimethyl-2-imidazolidinone with carbon disulfide and sodium hydroxide or the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and sodium hydroxide. Both methods result in the formation of 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. In agriculture, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been studied for its potential use as a fungicide and bactericide. In materials science, 2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl- has been used as a precursor for the synthesis of new materials, including metal-organic frameworks.

properties

CAS RN

16116-40-8

Product Name

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-

Molecular Formula

C17H16N2S2

Molecular Weight

312.5 g/mol

IUPAC Name

1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione

InChI

InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

OFTKLXJEDKESFB-UHFFFAOYSA-N

SMILES

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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